molecular formula C11H5BrClF3N2O B3033728 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152971-38-4

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3033728
CAS No.: 1152971-38-4
M. Wt: 353.52
InChI Key: SZXOFAOSNGDFKK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with bromine, chlorine, and trifluoromethyl groups

Scientific Research Applications

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, leading to enhanced neurotransmission. Additionally, this compound interacts with monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters such as dopamine . The inhibition of monoamine oxidase B by this compound can result in increased dopamine levels, which may have implications for neurodegenerative diseases.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can enhance neurotransmission by increasing acetylcholine and dopamine levels . This can lead to improved cognitive function and memory. In addition, this compound has been shown to induce oxidative stress in certain cell types, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to apoptosis or cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This binding interaction is facilitated by the bromophenyl and chloro groups, which enhance the compound’s affinity for the enzyme. Similarly, this compound inhibits monoamine oxidase B by binding to its active site, preventing the breakdown of dopamine . These interactions result in increased levels of neurotransmitters, which can modulate neuronal activity and improve cognitive function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to induce oxidative stress and cellular damage in vitro . In vivo studies have also reported similar findings, with prolonged exposure resulting in neurotoxicity and impaired cognitive function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine and dopamine levels . At higher doses, this compound can induce neurotoxicity, oxidative stress, and cellular damage . These adverse effects are dose-dependent, with higher doses leading to more severe outcomes. It is important to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as acetylcholinesterase and monoamine oxidase B . These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and cellular metabolism. Additionally, this compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can contribute to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been shown to localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function . The bromophenyl and chloro groups of this compound may play a role in its targeting to the mitochondria. Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with 1,1,1-trifluoro-2-chloroethane under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClF3N2O/c12-6-1-3-7(4-2-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXOFAOSNGDFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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